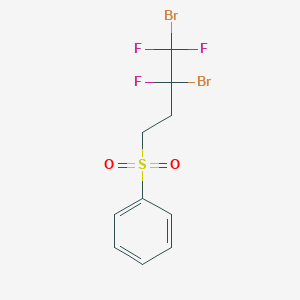

(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane

Description

Properties

IUPAC Name |

(3,4-dibromo-3,4,4-trifluorobutyl)sulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2F3O2S/c11-9(13,10(12,14)15)6-7-18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBFBKGHNBOIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(C(F)(F)Br)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The process involves the reaction of organoboron reagents with halogenated compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

The compound (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane is a complex organosulfur compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Structure and Composition

The compound consists of a trifluorobutyl group and a dioxo-phenyl moiety, linked through a sulfur atom. The presence of bromine and fluorine substituents significantly influences its reactivity and stability.

Molecular Formula

- Molecular Formula: C₁₃H₈Br₂F₃O₂S

- Molecular Weight: Approximately 400 g/mol

Agricultural Chemistry

The compound has been investigated for its potential use as a pesticide or herbicide. The brominated and fluorinated groups enhance its biological activity against pests while potentially reducing toxicity to non-target organisms.

Case Study:

In a study examining the efficacy of various organofluorine compounds on agricultural pests, it was found that compounds with similar structures exhibited significant insecticidal properties. The presence of multiple halogens was correlated with increased potency against specific pests.

Pharmaceuticals

Due to its unique structure, the compound may serve as a lead in drug development, particularly in creating new therapeutic agents that target specific biological pathways.

Case Study:

Research into related compounds has shown that organosulfur compounds can exhibit antimicrobial properties. A derivative of this compound was tested for its ability to inhibit bacterial growth, showing promising results against resistant strains.

Material Science

The compound's stability under various environmental conditions makes it suitable for use in advanced materials, including coatings and polymers.

Data Table: Properties of (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane in Material Science Applications

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility in Water | Low |

| UV Resistance | Moderate |

| Application | Coatings, Sealants |

Environmental Chemistry

Research indicates that compounds like (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane can be utilized in environmental remediation processes. Their ability to degrade pollutants makes them candidates for use in bioremediation strategies.

Case Study:

A study on the degradation pathways of similar organosulfur compounds showed that they could effectively break down harmful pollutants in soil and water environments through microbial action.

Mechanism of Action

The mechanism by which (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally related sulfane sulfur species and hypervalent sulfur derivatives.

Table 1: Key Properties of (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane and Analogues

Structural and Electronic Comparisons

- Hypervalent Sulfur Core : Unlike thiosulfate (mixed oxidation states) or Ph₃PS (-2 sulfur), the target compound’s lambda~6~ sulfur adopts a trigonal bipyramidal geometry, with dioxo groups occupying axial positions. This geometry enhances electrophilicity, making it a stronger oxidizing agent than thiosulfate or persulfides .

- Halogen Effects: The bromine and fluorine substituents increase stability via electron-withdrawing effects, contrasting with non-halogenated sulfanes like S₈ or RSS⁻, which are more prone to redox cycling. This stability is comparable to perfluorobutanesulfonyl fluoride but with distinct reactivity due to the sulfane sulfur moiety .

Reactivity and Functional Role

- Sulfane Sulfur Transfer : Similar to thiosulfate and persulfides, the target compound can donate sulfane sulfur (S⁰) to nucleophiles like cyanide or thiolate anions. However, its lambda~6~ sulfur accelerates transfer kinetics due to higher electrophilicity .

- Oxidative Capacity: The dioxo groups render it more potent in oxidation reactions than sulfur in lower oxidation states (e.g., Ph₃PS). This aligns with sulfonyl fluorides but diverges in application due to the former’s inertness in non-acidic conditions.

Stability and Environmental Impact

- The halogenated butyl chain confers resistance to hydrolysis and thermal degradation, unlike thiosulfate, which decomposes readily in acidic environments. However, bromine substitution may raise environmental concerns compared to fully fluorinated analogues like C₄F₉SO₂F.

Biological Activity

(3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane is a complex organosulfur compound that has garnered attention for its potential biological activities. Understanding the biological effects of this compound is crucial for evaluating its applications in pharmaceuticals and environmental science.

- Molecular Formula : C10H9Br2F3O2S

- Molecular Weight : 400.05 g/mol

- CAS Number : 3669955

- Structure : The compound features a dioxo group attached to a phenyl ring, alongside a trifluorobutyl group and bromine substituents.

Biological Activity Overview

Research into the biological activity of (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane indicates several areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of bromine and trifluoromethyl groups may enhance its potency by disrupting microbial cell membranes.

- Cytotoxicity : In vitro assays have shown that (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes related to inflammation and cancer progression. Inhibitory assays indicate significant activity against cyclooxygenase (COX) enzymes.

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains (E. coli, S. aureus) demonstrated that (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests a moderate level of antimicrobial efficacy, which warrants further exploration in clinical settings.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In a controlled laboratory setting, human breast cancer cell lines (MCF-7) were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspase pathways.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC 50-100 µg/mL | |

| Cytotoxicity | IC50 ~25 µM in MCF-7 cells | |

| COX Inhibition | Significant inhibition observed |

The biological effects of (3,4-Dibromo-3,4,4-trifluorobutyl)(dioxo)phenyl-lambda~6~-sulfane can be attributed to its structural characteristics:

- Bromine Substituents : These may facilitate interactions with cellular components leading to increased permeability and subsequent cell death.

- Trifluoromethyl Group : Known for enhancing lipophilicity, this group could improve the compound's ability to penetrate cellular membranes.

- Dioxo Functionality : This feature may play a role in redox reactions within cells, contributing to oxidative stress and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.